8-Chloro-4-oxochromane-7-carbonitrile
Description
8-Chloro-4-oxochromane-7-carbonitrile is a chromane derivative characterized by a saturated benzopyran ring system with substituents at positions 4 (oxo), 7 (cyano), and 8 (chloro). The chloro and cyano groups enhance lipophilicity and electronic properties, making this compound a candidate for pharmaceutical intermediates or agrochemical applications.
Properties
Molecular Formula |
C10H6ClNO2 |
|---|---|
Molecular Weight |
207.61 g/mol |
IUPAC Name |
8-chloro-4-oxo-2,3-dihydrochromene-7-carbonitrile |
InChI |
InChI=1S/C10H6ClNO2/c11-9-6(5-12)1-2-7-8(13)3-4-14-10(7)9/h1-2H,3-4H2 |
InChI Key |
NOHNMEUCSHVMFH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1=O)C=CC(=C2Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-4-oxochromane-7-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable chromane derivative.
Chlorination: Introduction of the chloro group can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Nitrile Formation: The nitrile group can be introduced through a nucleophilic substitution reaction using cyanide sources such as sodium cyanide (NaCN) or potassium cyanide (KCN).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized chromane derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted chromane derivatives.
Scientific Research Applications
Chemistry: 8-Chloro-4-oxochromane-7-carbonitrile is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are exploring its use in drug discovery and development.
Medicine: In medicinal chemistry, this compound derivatives are being investigated for their therapeutic potential. They may serve as lead compounds for developing new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility makes it a valuable building block in various industrial applications.
Mechanism of Action
The mechanism of action of 8-Chloro-4-oxochromane-7-carbonitrile and its derivatives depends on the specific biological target. Generally, these compounds may interact with enzymes, receptors, or other molecular targets, leading to modulation of biological pathways. For example, they may inhibit specific enzymes involved in disease processes or bind to receptors to elicit a therapeutic response.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Properties of 8-Chloro-4-oxochromane-7-carbonitrile and Analogs
*Inferred values due to lack of direct evidence.
Key Findings from Comparative Studies
Ring Saturation and Electronic Effects
- Chromane vs.
- Chloro Substituent : The 8-chloro group increases lipophilicity compared to hydroxy-substituted analogs, which may improve membrane permeability in biological systems.
Heterocyclic Systems
- Pyrido-Pyrimidine Analogs : The pyrido[2,3-d]pyrimidine derivative (CAS 2060051-18-3) exhibits a fused nitrogen-rich ring system, enhancing hydrogen-bonding capacity and planarity. This could favor interactions with biological targets like kinases .
Functional Group Reactivity
- Cyano Group: The 7-cyano group in the target compound acts as a hydrogen-bond acceptor, similar to analogs like the benzo-thiadiazole derivative (). However, the latter’s extended conjugation via styryl groups enables applications in organic electronics, unlike the chromane system .
- Oxo Position : The 4-oxo group in the target compound creates an electron-deficient chromane ring, contrasting with 2-oxo coumarins, where the carbonyl position influences tautomerism and reactivity .
Biological Activity
8-Chloro-4-oxochromane-7-carbonitrile is a synthetic compound belonging to the class of chromanes, which are known for their diverse biological activities. This compound has garnered attention in pharmacological research due to its potential antitumor properties and other therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of appropriate chromane derivatives with chlorinating agents and cyanide sources. The structural characteristics of this compound include a chromane core with a chloro substituent and a carbonitrile group, which contribute to its reactivity and biological profile.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound, particularly against various cancer cell lines. The compound exhibits significant cytotoxic effects, as demonstrated by IC50 values in several assays.
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| HepG2 (liver) | 9.3 ± 0.58 | |
| MCF-7 (breast) | 5.6 ± 0.43 | |
| MDAMB231 (breast) | 34.98 |
The cytotoxicity against HepG2 cells indicates that this compound could be a promising candidate for liver cancer treatment. In comparison to standard chemotherapeutic agents, this compound shows superior activity in some cases, suggesting its potential as an alternative or complementary therapeutic agent.
The mechanism by which this compound exerts its antitumor effects involves several pathways:
- DNA Interference : The compound may interfere with DNA replication processes, leading to cell cycle arrest.
- Induction of Apoptosis : Flow cytometric analyses have shown that the compound can trigger programmed cell death through both necrosis and apoptosis pathways.
- Inhibition of Key Proteins : The compound has been found to inhibit cytochrome P450 enzymes and vascular endothelial growth factor receptor (VEGFR), which are critical in cancer progression and metastasis .
Case Studies
A notable study investigated the effects of various coumarin derivatives, including this compound, on tumor cells. The results indicated that compounds with similar structural features exhibited varying degrees of cytotoxicity and selectivity towards cancer cells over normal cells .
In another study focusing on structure–activity relationships (SAR), it was revealed that modifications at specific positions on the chromane ring significantly impacted biological activity, emphasizing the importance of molecular structure in drug design .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 8-Chloro-4-oxochromane-7-carbonitrile, and how can reaction conditions be optimized for yield improvement?
- Methodology :
- Multi-step synthesis : Adapt methodologies from analogous chromene-carbonitriles. For example, substitution reactions (e.g., using K₂CO₃/1,4-dioxane) followed by hydrolysis (NaOH/water) can yield target compounds. Optimize temperature (60–90°C) and catalyst loading to reduce side products .
- Green chemistry approaches : Explore one-pot, three-component reactions in aqueous media to minimize solvent waste, as demonstrated for 2-amino-4-aryl chromene derivatives .
Q. How should researchers characterize the structure and purity of this compound using spectroscopic methods?
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Identify characteristic peaks for the chromane backbone (e.g., carbonyl at δ ~180–200 ppm) and nitrile groups (C≡N stretching at ~2200 cm⁻¹ in IR) .
- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF. For example, 6-acetyl-4-oxochromene-3-carbonitrile has a molecular weight of 213.19 g/mol .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Safety Measures :
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant suits, and safety goggles. Inspect gloves for defects before use .
- Ventilation : Use fume hoods to prevent inhalation of vapors. Avoid draining into sewage systems; collect waste in designated containers .
- First aid : In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data or unexpected byproducts during synthesis?
- Data Reconciliation :
- Comparative analysis : Cross-reference NMR/IR data with computational predictions (e.g., DFT calculations) to confirm assignments .
- Byproduct identification : Use LC-MS/MS to characterize side products. For example, incomplete substitution may yield chloro-intermediates requiring column chromatography for separation .
Q. How can computational tools predict reactivity or regioselectivity in modifying this compound?
- Computational Methods :
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to guide functionalization (e.g., adding substituents for binding affinity) .
Q. What methodologies enable stability studies of this compound under varying conditions?
- Experimental Design :
- pH stability : Prepare buffer solutions (pH 2–12) and analyze degradation via UV-Vis spectroscopy (λmax tracking over 24 hours) .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. For related compounds, stability thresholds range from 150–200°C .
- Solvent effects : Test solubility and stability in polar (DMSO) vs. nonpolar (toluene) solvents. Aggregation in nonpolar media may alter reactivity .
Methodological Resources
- Literature Review : Utilize academic databases (SciFinder, Reaxys) to locate synthesis protocols and safety data. Cross-validate findings with peer-reviewed journals .
- Data Presentation : Follow ACS guidelines for figures (e.g., NMR spectra labeled with δ values) and tables (e.g., yield comparisons across reaction conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
